molecular formula C15H15ClF3NO2 B2579988 2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one CAS No. 1023491-75-9

2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one

Cat. No.: B2579988
CAS No.: 1023491-75-9
M. Wt: 333.74
InChI Key: UPZQACVYGNRDLU-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a chloro group, dimethyl groups, and a trifluoromethoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the chloro group: Chlorination of the cyclohexene ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution with the trifluoromethoxyphenylamino group: This step involves the nucleophilic substitution reaction where the amino group is introduced using an appropriate amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The trifluoromethoxyphenylamino group is known to enhance binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Another compound with a chloro group and a cyclic structure.

    2-Chloro-4-((2,5-dimethyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-4-yl)ethynyl)pyridine: A compound with a similar trifluoromethoxyphenyl group.

Uniqueness

2-Chloro-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one is unique due to its specific combination of functional groups and its cyclohexene ring structure

Properties

IUPAC Name

2-chloro-5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClF3NO2/c1-14(2)7-11(13(16)12(21)8-14)20-9-3-5-10(6-4-9)22-15(17,18)19/h3-6,20H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZQACVYGNRDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)Cl)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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